molecular formula C9H12BrN B7965035 3-Bromo-4-isopropylaniline

3-Bromo-4-isopropylaniline

Cat. No. B7965035
M. Wt: 214.10 g/mol
InChI Key: ZDWAJOHLJMQPPU-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Role in Enzymatic Reactions : One study found that 3-bromopyruvate, a compound related to 3-Bromo-4-isopropylaniline, acts as an active-site-directed irreversible inhibitor in enzymes like 4-oxalocrotonate tautomerase. This suggests potential applications in studying enzyme mechanisms and in developing enzyme inhibitors (Stivers et al., 1996).

  • Analysis of Soil Contaminants : In agricultural research, methods have been developed for the simultaneous determination of isoproturon (a herbicide) and its main metabolite, 4-isopropylaniline, in soil samples. This highlights the application of 3-Bromo-4-isopropylaniline in environmental monitoring and agricultural chemistry (Li Fang-shi, 2005).

  • Chemical Synthesis and Reactions : Studies have been conducted on the reactions and synthesis of bromo-addition products of N,N-Dialkylanilines, which include 4-Bromo-N,N-dialkylanilines. These findings are relevant for organic chemistry, particularly in the synthesis of complex organic compounds (Effenberger et al., 1983).

  • Role in Organometallic Chemistry : Research on (N-diphenylphosphino)-isopropylanilines, which includes 4-isopropylaniline, and their complexes, shows applications in catalytic activities, such as in the Heck and Suzuki cross-coupling reactions. This is significant for the field of catalysis and materials science (Aydemir et al., 2009).

  • Biological and Environmental Impact Studies : Studies on the in vitro nephrotoxic effects of haloanilines, including 4-haloaniline isomers, have implications in toxicology and environmental health research. These studies can inform risk assessment and safety evaluations of chemicals (Hong et al., 2000).

properties

IUPAC Name

3-bromo-4-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWAJOHLJMQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isopropylaniline

Synthesis routes and methods I

Procedure details

2-Bromo-1-isopropyl-4-nitrobenzene (XI) (20 g, 79.1 mmol, 96.5 GC % by area), methanol 400 ml), platinum on carbon (1% of platinum, 2% of vanadium, moist with water) (1.0 g, 0.018 mmol) and zinc dibromide (90 mg, 0.40 mmol) were placed in a 600 ml autoclave. The autoclave was subsequently flushed with nitrogen and pressurized to 5 bar with hydrogen at room temperature. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. 3-Bromo-4-isopropylaniline (17.1 g, 93 LC-% by area, 98.3 GC-% by area, 98% of theory) was obtained as a brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium sulphide (31.2 g, 0.24 mol) and sulphur (7.7 g, 0.24 mol) was stirred at 80° C. for 15 minutes. Isopropanol (160 g) was subsequently added and the mixture was stirred at 75° C. for a further 15 minutes and 2-bromo-1-isopropyl-4-nitrobenzene (XI) (50 g, 0.19 mol) was finally added dropwise over a period of 30 minutes. After stirring for another 5 hours, the reaction was complete. For the work-up, the isopropanol was firstly distilled off and the remaining mixture was extracted with toluene/chlorobenzene. The combined organic phases were distilled under reduced pressure. 3-Bromo-4-isopropylaniline (42 g, 91 GC-% by area, 93% of theory) was obtained as a red oil.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.